![molecular formula C20H21N3O7S B2780843 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-70-8](/img/structure/B2780843.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a (3-(phenylsulfonyl)oxazolidin-2-yl)methyl group linked by an oxalamide moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via various organic reactions, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography, as is common for complex organic molecules .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
Research has explored various synthetic methodologies and chemical reactions involving oxazolidin-2-ones, a class of compounds related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones were prepared by condensation and used to generate N-acyliminium ions, which reacted with allyltrimethylsilane, showcasing a method for producing homoallylamines (Marcantoni, Mecozzi, & Petrini, 2002). Additionally, studies on oxazolidinone derivatives have revealed their interactions, such as weak hydrogen bonds and π-π stacking, which are crucial for understanding the structural aspects of these compounds (Nogueira et al., 2015).
Catalytic Reactions and Chemical Synthesis
Copper-catalyzed coupling reactions using oxazolidin-2-ones have been explored for their efficiency in forming bonds between (hetero)aryl chlorides and amides, showcasing the versatility of oxazolidin-2-ones in organic synthesis (De, Yin, & Ma, 2017). This highlights the potential application of compounds like this compound in facilitating complex chemical reactions.
Structural and Biological Studies
The crystal structures of oxazolidinone derivatives have been analyzed, providing insights into their molecular arrangements and interactions. These studies are fundamental for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and materials science (Cunico et al., 2010).
Wirkmechanismus
Mode of Action
The mode of action of this compound is not well understood at this time. Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially binding to or modifying multiple sites. More research is needed to elucidate the specific interactions and resulting changes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential for interacting with multiple targets and pathways, it could have a variety of effects at the molecular and cellular levels. More research is needed to describe these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. The specific environmental influences on this compound’s action are currently unknown and warrant further investigation .
Eigenschaften
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c24-19(21-11-14-6-7-16-17(10-14)30-13-29-16)20(25)22-12-18-23(8-9-28-18)31(26,27)15-4-2-1-3-5-15/h1-7,10,18H,8-9,11-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTGSADIPVWFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

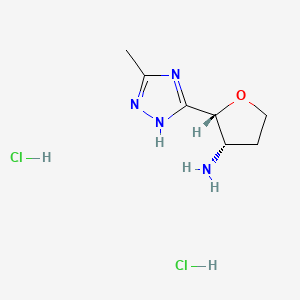
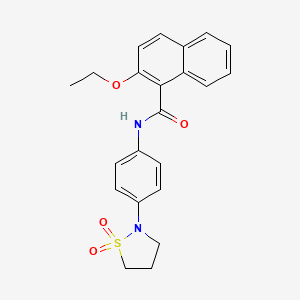
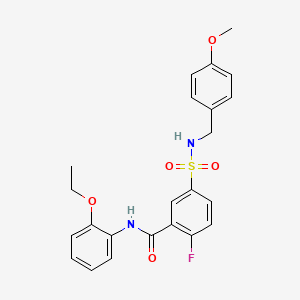
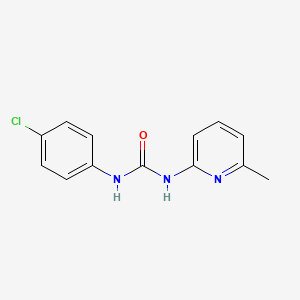
![methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2780766.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B2780769.png)



![(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2780774.png)
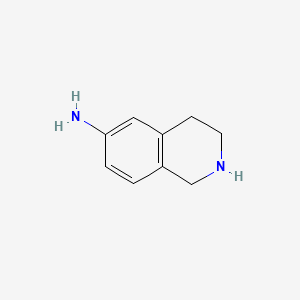
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2780778.png)
![5-(5-Fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2780779.png)
![6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2780780.png)